N-[3a,7a-Dihydrobenzotriazol-1-yl(phenyl)methyl]aniline;N-[benzotriazol-2-yl(phenyl)methyl]aniline

Catalog No.
S973730
CAS No.
1217802-18-0
M.F
C38H34N8
M. Wt
602.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[3a,7a-Dihydrobenzotriazol-1-yl(phenyl)methyl]an...

CAS Number

1217802-18-0

Product Name

N-[3a,7a-Dihydrobenzotriazol-1-yl(phenyl)methyl]aniline;N-[benzotriazol-2-yl(phenyl)methyl]aniline

IUPAC Name

N-[3a,7a-dihydrobenzotriazol-1-yl(phenyl)methyl]aniline;N-[benzotriazol-2-yl(phenyl)methyl]aniline

Molecular Formula

C38H34N8

Molecular Weight

602.7 g/mol

InChI

InChI=1S/C19H18N4.C19H16N4/c1-3-9-15(10-4-1)19(20-16-11-5-2-6-12-16)23-18-14-8-7-13-17(18)21-22-23;1-3-9-15(10-4-1)19(20-16-11-5-2-6-12-16)23-21-17-13-7-8-14-18(17)22-23/h1-14,17-20H;1-14,19-20H

InChI Key

QWHOMMASBXBEIY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(NC2=CC=CC=C2)N3C4C=CC=CC4N=N3.C1=CC=C(C=C1)C(NC2=CC=CC=C2)N3N=C4C=CC=CC4=N3

Canonical SMILES

C1=CC=C(C=C1)C(NC2=CC=CC=C2)N3C4C=CC=CC4N=N3.C1=CC=C(C=C1)C(NC2=CC=CC=C2)N3N=C4C=CC=CC4=N3
  • Organic Synthesis: Benzotriazole derivatives are known to be valuable intermediates in organic synthesis []. The presence of the benzotriazole ring can influence reactivity and participate in various chemical transformations. Research might investigate if this specific mixture exhibits similar properties for use in organic synthesis.
  • Material Science: Benzotriazole derivatives have been explored for their potential applications in material science due to their tunable properties []. These can include applications in areas like dyes, pigments, or functional polymers. Studies could explore if this mixture displays interesting properties for material science applications.
  • Medicinal Chemistry: Some benzotriazole derivatives have shown biological activity. Research could focus on investigating the potential biological activity of this mixture, although further studies would be required to determine its effectiveness and safety for any medicinal applications.

N-[3a,7a-Dihydrobenzotriazol-1-yl(phenyl)methyl]aniline and N-[benzotriazol-2-yl(phenyl)methyl]aniline are organic compounds characterized by the presence of benzotriazole moieties linked to an aniline structure. These compounds exhibit significant structural complexity due to the presence of both aromatic and heterocyclic systems. The benzotriazole unit contributes to various chemical properties, including photostability and potential biological activity. The compounds are typically synthesized for applications in materials science, pharmaceuticals, and as fluorescent dyes.

The reactivity of these compounds is influenced by the presence of the benzotriazole group, which can undergo various chemical transformations. For example, nucleophilic substitution reactions are common, where the benzotriazole moiety can be replaced by other nucleophiles. In one study, N-[1-(2H-1,2,3-benzotriazol-2-yl)-2-methyl-1-propenyl]-N-methylaniline was synthesized through a nucleophilic substitution involving phenylethynylzinc chloride, yielding a product with enhanced fluorescence properties .

The synthesis of N-[3a,7a-Dihydrobenzotriazol-1-yl(phenyl)methyl]aniline and N-[benzotriazol-2-yl(phenyl)methyl]aniline typically involves multi-step organic reactions. Common methods include:

  • Nucleophilic Substitution: This involves the reaction of an aniline derivative with a benzotriazole precursor under controlled conditions to form the desired product.
  • Cyclization Reactions: Utilizing diazo compounds or other precursors to form the benzotriazole ring system.
  • Reduction Reactions: To convert nitro or other functional groups into amines as part of the synthesis process.

These methods can vary based on the specific substituents on the aniline and benzotriazole rings .

N-[3a,7a-Dihydrobenzotriazol-1-yl(phenyl)methyl]aniline and N-[benzotriazol-2-yl(phenyl)methyl]aniline have diverse applications:

  • Fluorescent Dyes: These compounds can be utilized in dye applications due to their photostability and fluorescence properties.
  • Photostabilizers: They are effective in protecting materials from UV degradation.
  • Pharmaceuticals: Potential candidates for drug development due to their biological activity.

Their unique structural features allow them to be tailored for specific applications in various fields .

Interaction studies involving these compounds often focus on their binding affinities with biological targets or their interactions with other chemical species. For instance, studies may explore how these compounds interact with proteins or enzymes relevant to disease pathways. Additionally, their photophysical properties can be influenced by solvent interactions or substituent effects, which are critical for applications in photonics and materials science .

Several compounds share structural similarities with N-[3a,7a-Dihydrobenzotriazol-1-yl(phenyl)methyl]aniline and N-[benzotriazol-2-yl(phenyl)methyl]aniline. Here is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenolContains a bulky alkyl groupEnhanced UV protection
4-(1-methyl-1-phenylethyl)-N-[4-(1-methyl-1-phenylethyl)phenyl]anilineTwo phenolic substituentsHigh thermal stability
2-(2H-benzotriazol-2-yl)-4-(6-methylheptyl)phenolLong aliphatic chainImproved solubility in organic solvents

The unique combination of benzotriazole and aniline structures in N-[3a,7a-Dihydrobenzotriazol-1-yl(phenyl)methyl]aniline and N-[benzotriazol-2-yl(phenyl)methyl]aniline allows for specific applications in photoprotection and fluorescence that may not be achievable with other similar compounds .

Dates

Modify: 2024-04-14

Explore Compound Types